molecular formula C9H11NO5 B060443 Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate CAS No. 162956-90-3

Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate

Cat. No. B060443
M. Wt: 213.19 g/mol
InChI Key: QFVKBNNNFHMNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate, also known as Dimethyl 2-cyano-3-(2-oxopropyl)malonate, is a chemical compound that has garnered significant attention from the scientific community due to its unique properties. This compound is a versatile building block for the synthesis of a wide range of organic compounds, making it an essential tool in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate 2-cyano-3-(2-oxoethyl)butanedioate is not well understood. However, it is believed that the compound acts as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a vital role in the nervous system.

Biochemical And Physiological Effects

Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate 2-cyano-3-(2-oxoethyl)butanedioate has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been shown to have a positive effect on memory and cognitive function.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate 2-cyano-3-(2-oxoethyl)butanedioate in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of organic compounds, making it an essential tool in organic chemistry. However, one of the limitations of using this compound is its toxicity. It is a hazardous chemical that requires careful handling and disposal.

Future Directions

There are several future directions for research involving Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate 2-cyano-3-(2-oxoethyl)butanedioate. One potential area of study is the development of new drugs and agrochemicals using this compound as a building block. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in treating neurological disorders. Finally, more studies are needed to evaluate the safety and toxicity of this compound and to develop safer handling and disposal methods.

Synthesis Methods

The synthesis of Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate 2-cyano-3-(2-oxoethyl)butanedioate involves the reaction of diethyl malonate with cyanoacetic acid, followed by esterification with dimethyl sulfate. The final product is obtained through hydrolysis of the resulting diester in the presence of sodium hydroxide. This synthesis method has been extensively studied and optimized to obtain high yields of the desired product.

Scientific Research Applications

Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate 2-cyano-3-(2-oxoethyl)butanedioate has a wide range of applications in scientific research. One of the most significant uses of this compound is in the synthesis of pharmaceuticals and agrochemicals. It is a key intermediate in the synthesis of various drugs such as antitumor agents, anti-inflammatories, and analgesics. Additionally, it is used in the synthesis of herbicides and insecticides.

properties

CAS RN

162956-90-3

Product Name

Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

dimethyl 2-cyano-3-(2-oxoethyl)butanedioate

InChI

InChI=1S/C9H11NO5/c1-14-8(12)6(3-4-11)7(5-10)9(13)15-2/h4,6-7H,3H2,1-2H3

InChI Key

QFVKBNNNFHMNFV-UHFFFAOYSA-N

SMILES

COC(=O)C(CC=O)C(C#N)C(=O)OC

Canonical SMILES

COC(=O)C(CC=O)C(C#N)C(=O)OC

synonyms

Butanedioic acid, 2-cyano-3-(2-oxoethyl)-, dimethyl ester (9CI)

Origin of Product

United States

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